![molecular formula C11H13ClN2O6S B14586913 Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate CAS No. 61154-58-3](/img/structure/B14586913.png)
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrobenzyl chloride. This intermediate is then reacted with sulfamoyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-amino-2-nitrophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions of sulfamoyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[(4-bromo-2-nitrophenyl)methyl]sulfamoyl}acetate
- Ethyl {[(4-fluoro-2-nitrophenyl)methyl]sulfamoyl}acetate
- Ethyl {[(4-methyl-2-nitrophenyl)methyl]sulfamoyl}acetate
Uniqueness
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
CAS No. |
61154-58-3 |
|---|---|
Molecular Formula |
C11H13ClN2O6S |
Molecular Weight |
336.75 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrophenyl)methylsulfamoyl]acetate |
InChI |
InChI=1S/C11H13ClN2O6S/c1-2-20-11(15)7-21(18,19)13-6-8-3-4-9(12)5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 |
InChI Key |
MDHQAVMMEBDDMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)NCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


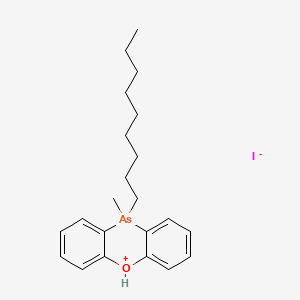
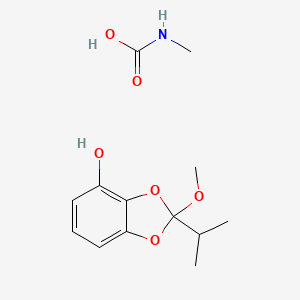
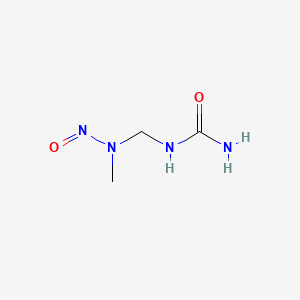
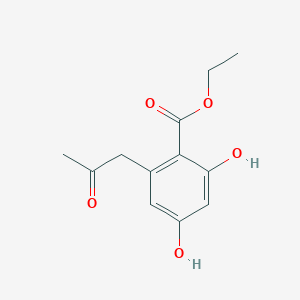

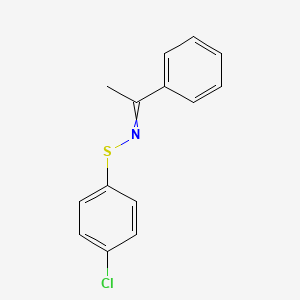


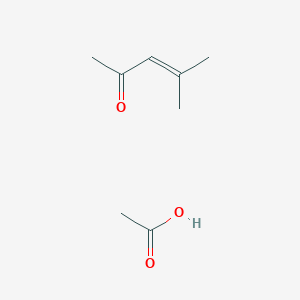
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
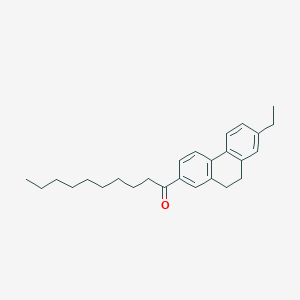
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
